molecular formula C6H9ClN2O2 B2376954 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride CAS No. 2445794-88-5

4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride

Cat. No.: B2376954
CAS No.: 2445794-88-5
M. Wt: 176.6
InChI Key: YMTFZUBWFMFMPQ-UHFFFAOYSA-N
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Description

4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is of significant interest in various fields, including medicinal chemistry and industrial applications, due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride typically involves the reaction of 4-ethyl-1H-pyrazole with carboxylic acid derivatives under acidic conditions. One common method includes the use of ethyl bromide and pyrazole in the presence of a base, followed by carboxylation using carbon dioxide . Another approach involves the reaction of 4-ethyl-1H-pyrazole with chloroacetic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts such as palladium or platinum can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Electrophiles: Halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1H-pyrazole-5-carboxylic acid
  • 4-Propyl-1H-pyrazole-5-carboxylic acid
  • 4-Butyl-1H-pyrazole-5-carboxylic acid

Properties

IUPAC Name

4-ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-2-4-3-7-8-5(4)6(9)10;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTFZUBWFMFMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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